molecular formula C15H16N2O2S B2360800 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 536734-11-9

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2360800
CAS No.: 536734-11-9
M. Wt: 288.37
InChI Key: WZAUOLGLQGNMSP-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 4-methoxyphenylamine with 2-bromo-5-methylthiazole in the presence of a base to form the intermediate 4-(4-methoxyphenyl)-5-methylthiazole. This intermediate is then reacted with cyclopropanecarbonyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis pathways. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-9-13(10-5-7-12(19-2)8-6-10)16-15(20-9)17-14(18)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAUOLGLQGNMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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